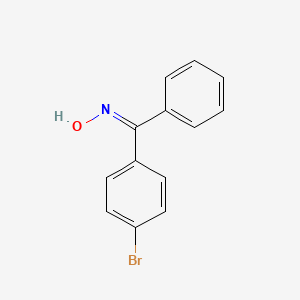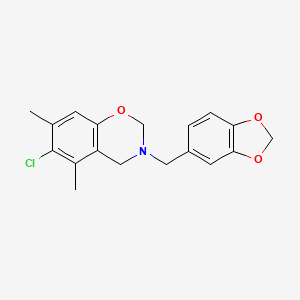![molecular formula C21H25NO2 B5537173 (3R*,4R*)-3,4-二甲基-1-[2-(4-甲基苄基)苯甲酰]吡咯烷-3-醇](/img/structure/B5537173.png)
(3R*,4R*)-3,4-二甲基-1-[2-(4-甲基苄基)苯甲酰]吡咯烷-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol" typically involves complex organic reactions, including condensation, cycloaddition, and functional group transformations. Studies on similar pyrrolidine derivatives demonstrate sophisticated synthetic routes that offer insights into possible synthesis methods for this compound. For example, the synthesis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved multiple steps, including condensation and functional group interconversion, indicative of the complexity associated with synthesizing such compounds (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, often substituted with various functional groups that significantly influence the compound's chemical behavior. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly employed to elucidate the precise molecular geometry, electronic structure, and intermolecular interactions of these compounds. The study on ethyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, for example, provides detailed insights into the molecular structure and stereochemistry of similar compounds (Baxter et al., 1993).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a wide range of chemical reactions, reflecting their rich chemical reactivity. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, which are pivotal in further chemical modifications and applications of these compounds. The reactivity patterns are often studied using various spectroscopic and computational techniques to understand the reaction mechanisms and predict reaction outcomes. The synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, for instance, highlight the antioxidant properties and potential applications of these compounds in various fields (Wijtmans et al., 2004).
科学研究应用
合成与材料开发
聚酰亚胺合成:已经对源自特定二酐单体和芳香族二胺的新型聚酰亚胺的合成和表征进行了研究,重点介绍了 (3R*,4R*)-3,4-二甲基-1-[2-(4-甲基苄基)苯甲酰]吡咯烷-3-醇在开发具有良好热稳定性和机械性能的新材料中的潜在应用。这些材料因其低介电常数和在各种溶剂中出色的溶解性而在电子和航空航天领域显示出有希望的应用 (Wang 等,2006).
导电聚合物:该化合物的结构基序在导电聚合物的合成中具有应用。对聚[双(吡咯-2-基)亚芳基]的研究表明,类似的结构可用于创建具有低氧化电位、在其导电形式中稳定的导电聚合物,表明在电子设备中具有潜在应用 (Sotzing 等,1996).
手性化学和药物合成
- 手性合成:该化合物的骨架在手性化学中很有用,如手性 3-取代-3-氨基甲基-吡咯烷的合成所示。这些化合物在药物开发中起着至关重要的作用,展示了该分子在合成对映体纯物质中的重要性 (Suto 等,1992).
催化和化学转化
- 亲核催化:对与该化合物密切相关的 4-(二烷基氨基)吡啶的研究揭示了它们在酯化和酰基转移反应中作为催化剂的重要作用。这突出了 (3R*,4R*)-3,4-二甲基-1-[2-(4-甲基苄基)苯甲酰]吡咯烷-3-醇在促进各种化学转化中的潜在用途,使其成为合成有机化学中一种有价值的工具 (Spivey & Arseniyadis,2004).
光学和电子应用
- 非线性光学材料:该化合物的结构类似物已被研究其作为非线性光学 (NLO) 材料的潜力。例如,乙基 4-[3-(4-二甲基氨基-苯基)-丙烯酰基]-3,5-二甲基-1H-吡咯-2-羧酸酯等衍生物因其显着的超极化率而显示出前景,表明 (3R*,4R*)-3,4-二甲基-1-[2-(4-甲基苄基)苯甲酰]吡咯烷-3-醇在开发新 NLO 材料中具有潜力 (Singh 等,2014).
属性
IUPAC Name |
[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-[2-[(4-methylphenyl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15-8-10-17(11-9-15)12-18-6-4-5-7-19(18)20(23)22-13-16(2)21(3,24)14-22/h4-11,16,24H,12-14H2,1-3H3/t16-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZXKHXJAOLOJ-IERDGZPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CC=CC=C2CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC=CC=C2CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)